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molecular formula C15H18N2S B1647340 Dimethyl-[4-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl]amine

Dimethyl-[4-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl]amine

Cat. No. B1647340
M. Wt: 258.4 g/mol
InChI Key: STZKGAAOSIRQOD-UHFFFAOYSA-N
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Patent
US06177443B1

Procedure details

The above dimethyl-{4-[(2-thiophen-2-yl-ethylimino)-methyl]-phenyl}-amine (1 g, 3.9 mmol) was added TFA (20 mL) at once (strongly exothermic reaction). The reaction mixture was stirred at room temperature for 72 hours, then evaporated in vacuo. The crude oil was suspended in dichloromethane (75 ml) and extracted with 1 N hydrochloric acid (50 ml). The aqueous phase was added 2 N sodium hydroxide to pH=10, then extracted with dichloromethane (3×125 ml). The organic phase was dried with MgSO4, filtered, evaporated in vacuo to afford 0.96 g (95%) of the title compound.
Name
dimethyl-{4-[(2-thiophen-2-yl-ethylimino)-methyl]-phenyl}-amine
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:18])[C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[N:10][CH2:11][CH2:12][C:13]2[S:14][CH:15]=[CH:16][CH:17]=2)=[CH:5][CH:4]=1>C(O)(C(F)(F)F)=O>[CH3:18][N:2]([CH3:1])[C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[C:17]3[CH:16]=[CH:15][S:14][C:13]=3[CH2:12][CH2:11][NH:10]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
dimethyl-{4-[(2-thiophen-2-yl-ethylimino)-methyl]-phenyl}-amine
Quantity
1 g
Type
reactant
Smiles
CN(C1=CC=C(C=C1)C=NCCC=1SC=CC1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
strongly exothermic reaction)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 N hydrochloric acid (50 ml)
ADDITION
Type
ADDITION
Details
The aqueous phase was added 2 N sodium hydroxide to pH=10
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×125 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C1NCCC2=C1C=CS2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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